Benzenesulfinohydrazide, also known as benzenesulfonyl hydrazide, is a white to light-colored crystalline solid with the molecular formula and a molecular weight of 172.2 g/mol. This compound is characterized by its insolubility in water, though it is soluble in methanol. It has a melting point of 101-103 °C and a predicted boiling point of approximately 333.5 °C. Benzenesulfinohydrazide is known for its thermal instability, which can lead to decomposition when heated, producing various byproducts including sulfides and nitrogen gases .
Additionally, upon heating or under certain conditions, it may decompose to yield other compounds such as thiosulfonates and nitrogen . The compound's reactivity profile indicates that it may self-decompose or ignite when exposed to heat, friction, or impact, leading to potentially hazardous situations .
Benzenesulfinohydrazide can be synthesized by treating benzenesulfonyl chlorides with hydrazine in solvents such as dioxane or alcohol. This reaction typically requires the presence of a base to facilitate the process. The general synthetic pathway can be summarized as follows:
This method yields benzenesulfinohydrazide along with other byproducts depending on the reaction conditions employed .
Benzenesulfinohydrazide's uniqueness lies in its specific reactivity profile and applications as a blowing agent compared to other sulfonamide-related compounds which often find use in medicinal chemistry .
Several compounds share structural similarities with benzenesulfinohydrazide, including:
| Compound Name | Structure Type | Notable
Condensation-Based Formation of Sulfonyl HydrazonesThe condensation of benzenesulfonohydrazides with carbonyl compounds represents the most straightforward route to sulfonyl hydrazones. This method leverages the nucleophilic reactivity of the hydrazide nitrogen toward aldehydes and ketones. A prototypical procedure involves reacting benzenesulfonohydrazide with substituted benzaldehydes in ethanol under reflux conditions, yielding hydrazone products with excellent regioselectivity. Recent advancements have optimized reaction conditions for challenging substrates. For example, microwave-assisted condensation reduces reaction times from hours to minutes while maintaining high yields (75–92%). The table below summarizes key reaction parameters for condensation-based syntheses:
Structural analysis reveals that electron-withdrawing groups on the aromatic ring enhance condensation kinetics by increasing the electrophilicity of the carbonyl carbon. This method demonstrates exceptional compatibility with heterocyclic aldehydes, enabling the synthesis of indole- and pyridine-functionalized hydrazones for pharmaceutical applications. Hypervalent Iodine-Mediated Coupling MethodologiesHypervalent iodine reagents have revolutionized the synthesis of sulfonohydrazides through oxidative coupling strategies. (Diacetoxyiodo)benzene (PIDA) and iodobenzene diacetate (IBD) facilitate the direct coupling of sulfonyl hydrazides with alkenes and alkynes under mild conditions. A notable application involves the synthesis of vinyl sulfones via iodine(III)-mediated dehydrogenative coupling: $$ \text{RSO}2\text{NHNH}2 + \text{CH}2=\text{CHR}' \xrightarrow{\text{PIDA, CH}2\text{Cl}2} \text{RSO}2\text{NHN=CHCH}2\text{R}' + \text{H}2\text{O} $$ This transition-metal-free approach achieves excellent stereocontrol, with cis-selectivity exceeding 95% for cyclic alkenes. The methodology extends to three-component reactions, incorporating amines or alcohols to construct densely functionalized sulfonohydrazides in a single step. Key advantages include:
Recent work demonstrates the applicability of this strategy in synthesizing sulfonohydrazide-containing covalent organic frameworks (COFs) with BET surface areas exceeding 2.78 m²/g. Transition Metal-Catalyzed SulfonohydrazidationPalladium and copper catalysts enable cross-coupling reactions between sulfonyl hydrazides and aryl halides or boronic acids. A breakthrough methodology employs Pd(OAc)₂/Xantphos catalytic systems for the synthesis of biaryl sulfonohydrazides: $$ \text{ArSO}2\text{NHNH}2 + \text{Ar'B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{K}2\text{CO}3} \text{ArSO}2\text{NHNHAr'} + \text{B(OH)}3 $$ This protocol achieves exceptional functional group tolerance, successfully coupling substrates containing nitro, cyano, and ester groups with yields ranging from 65–89%. Copper-catalyzed variants utilizing CuI/1,10-phenanthroline systems provide cost-effective alternatives for electron-deficient aryl partners. Comparative studies reveal distinct mechanistic pathways:
The table below contrasts metal-catalyzed approaches:
These catalytic methods enable the modular construction of sulfonohydrazide derivatives with precise control over substitution patterns, particularly valuable for structure-activity relationship (SAR) studies in drug discovery. Benzenesulfinohydrazide serves as a versatile building block for the construction of pyrazole and triazole heterocycles through various synthetic methodologies. The compound's unique structural features, particularly the sulfonyl hydrazide functional group, enable diverse cyclization pathways leading to nitrogen-containing heterocycles. Transition-Metal-Free Pyrazole SynthesisRecent developments in pyrazole synthesis have demonstrated the effectiveness of benzenesulfinohydrazide derivatives in [3 + 2] cycloaddition reactions. These reactions proceed under transition-metal-free conditions, offering environmental advantages and simplified purification procedures [1]. The cycloaddition approach between sulfonyl hydrazone derivatives and benzyl acrylate achieves yields up to 77%, representing a significant advancement in sustainable heterocyclic synthesis [1]. The mechanism involves the initial formation of a sulfonyl hydrazone intermediate, which subsequently undergoes cycloaddition with activated alkenes. The reaction exhibits excellent functional group compatibility and utilizes readily accessible starting materials, making it an attractive alternative for pyrazole derivative construction [1]. De Novo Construction of Sulfonated PyrazolesA particularly noteworthy synthetic approach involves the de novo construction of diverse sulfonated pyrazoles from readily available sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates [2]. This transition metal-free method operates under mild conditions and enables the synthesis of pyrazoles bearing two different sulfonyl groups in a single step [2]. The methodology features remarkable substrate diversity and simplifies work-up procedures, contributing to its practical utility in synthetic chemistry. Triazole Formation PathwaysBenzenesulfinohydrazide derivatives participate in triazole formation through systematic synthetic sequences involving potassium dithiocarbazinate intermediates [3]. The synthesis begins with the reaction of benzenesulfinohydrazide with carbon disulfide in the presence of potassium hydroxide, generating potassium dithiocarbazinate salts that serve as precursors for triazole construction [3]. The subsequent reaction of these potassium salts with hydrazine hydrate under reflux conditions yields 4-amino-5-mercapto-4H-1,2,4-triazole derivatives in quantitative yields [3]. This multi-step approach demonstrates the synthetic versatility of benzenesulfinohydrazide in accessing complex heterocyclic frameworks through well-defined intermediate stages. Electrochemical ApproachesElectrochemical methods have emerged as powerful tools for pyrazole synthesis using sulfonyl hydrazides as starting materials [4]. These methods operate at room temperature under ambient atmospheric conditions, utilizing undivided cells equipped with reticulated vitreous carbon anodes and platinum cathodes [4]. The electrochemical approach generates sulfonyl radicals that participate in addition reactions with styrenes, leading to pyrazole formation through oxidative cyclization processes [4]. The electrochemical methodology demonstrates broad substrate compatibility, accommodating various styrene derivatives and sulfonyl hydrazides. However, styrenes bearing electron-withdrawing groups require oxygen atmosphere instead of air for optimal reaction outcomes [4].
Multicomponent Reaction SystemsMulticomponent reactions involving benzenesulfinohydrazide represent a significant advancement in synthetic efficiency, enabling the construction of complex heterocyclic structures in single-pot operations. These reactions combine multiple reactants in a single reaction vessel, minimizing synthetic steps and reducing waste generation. Three-Component Pyrazolo[5,1-a]isoquinoline SynthesisA novel three-component reaction system utilizes N′-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide components to construct 2-amino-H-pyrazolo[5,1-a]isoquinoline derivatives [5]. This transformation employs a multicatalytic process co-catalyzed by silver triflate and copper(I) bromide under mild reaction conditions [5]. The reaction proceeds efficiently to generate the target heterocycles in good to excellent yields, demonstrating the synthetic utility of incorporating benzenesulfinohydrazide derivatives in complex multicatalytic systems [5]. The methodology represents a concise approach to accessing structurally diverse pyrazolo[5,1-a]isoquinoline frameworks that are challenging to synthesize through conventional stepwise approaches. Electrochemical Three-Component TransformationsElectrochemical three-component transformations between N-cyanamide alkene, sodium metabisulfite, and sulfonyl hydrazide provide access to sulfonylated fused sultams [6]. This process utilizes cost-effective and easily handled sodium metabisulfite as a sulfur dioxide surrogate, enabling the formation of both N-S and S-C bonds in a single operation [6]. The electrochemical approach operates in an undivided electrolysis cell without requiring supporting electrolytes, contributing to the sustainability and simplicity of the methodology [6]. The broad substrate scope and availability of reaction components make this electrochemical method an efficient tool for broadening the chemical space of cyclic sulfonamides. Four-Component Pyrazole AssemblyFour-component one-pot synthesis of highly derivatized 1,4-dihydropyrano[2,3-c]pyrazoles employs phenylhydrazine or hydrazine monohydrate, acetoacetic ester, malononitrile, and aldehydes under thermal and solvent-free conditions [7]. This approach utilizes maltobiose as a biodegradable catalyst, emphasizing environmental sustainability in heterocyclic synthesis [7]. The reaction proceeds efficiently under these conditions, producing the target pyrazoles with excellent yields [7]. The methodology benefits from the use of inexpensive and non-toxic materials, short reaction times, simple work-up procedures, and minimal environmental pollution, making it particularly attractive for large-scale applications. Tetrabutylammonium Bromide-Mediated SystemsAn environmentally friendly approach utilizes N′-benzoylbenzohydrazide, isocyanide, and tetrabutylammonium bromide in solvent-free conditions at room temperature [7]. This green methodology produces pyrazole derivatives with yields ranging from 75-86% within reaction times of 0.5-12 hours [7].
Tandem Cyclization-Annulation ProcessesTandem cyclization-annulation processes represent sophisticated synthetic strategies that combine multiple bond-forming events in cascade reactions. These processes maximize synthetic efficiency by constructing multiple rings and establishing several bonds in single operations. Oxysulfonylation of AlkynesThe oxysulfonylation of alkynes using sulfonyl hydrazides and alkynes represents a significant advancement in β-keto-sulfone synthesis [4]. This electrochemical approach operates in acetonitrile-water systems within undivided cells equipped with graphite rod anodes and platinum plate cathodes [4]. The mechanism involves the generation of sulfonyl radicals through anodic oxidation, followed by addition to alkyne triple bonds [4]. The resulting radical intermediates undergo oxidation with oxygen to generate β-keto-sulfones through peroxyl radical intermediates [4]. Phenylacetylene-type compounds with electron-donating groups demonstrate superior reactivity compared to those bearing electron-withdrawing groups, while aliphatic alkynes show limited compatibility with this methodology [4]. Cascade Benzoxazine SynthesisA cascade protocol for benzoxazine synthesis utilizes sulfonyl hydrazides and acetyl amino-styrenes in electrochemical conditions [4]. The reaction proceeds through an addition-oxidation-cyclization-elimination sequence that constructs the benzoxazine framework in a single operation [4]. The process operates at room temperature under nitrogen atmosphere using carbon rod anodes and platinum foil cathodes [4]. The mechanism involves sulfonyl radical generation at the anode, followed by addition to styrene double bonds, oxidation to form carbon cations, intramolecular cyclization, and final elimination to yield the benzoxazine products [4]. Electrochemical Cinnoline FormationA sophisticated electrochemical approach combines sulfonyl hydrazides with alkyne derivatives in an organocatalytic system using phenothiazines as catalysts [8]. This two-step, one-pot protocol initially involves condensation of sulfonyl hydrazides with keto groups, followed by electrochemical conditions to complete the cinnoline formation [8]. The mechanism proceeds through oxidation of hydrazone intermediates by activated catalysts, generating N-centered radicals that add to triple bonds [8]. The resulting bicyclic radicals undergo aryl group migration and oxygen trapping after sulfur dioxide release, ultimately forming cinnoline cores through intramolecular annulation [8]. Indazole and Indole FunctionalizationSulfonyl hydrazides participate in selective functionalization of indazole rings at the C-3 position through electrochemical methods [8]. The process involves sulfonyl radical addition to indazole followed by oxidation and proton elimination [8]. Similarly, indole bifunctionalization introduces sulfonyl groups at both C-3 and C-2 positions using sulfonyl hydrazides in undivided cells with platinum anodes and ammonium bromide as electrolyte [8]. These selective functionalization processes demonstrate the versatility of benzenesulfinohydrazide derivatives in modifying existing heterocyclic frameworks while maintaining regioselectivity and functional group compatibility [8].
XLogP3 0.7
Hydrogen Bond Acceptor Count 4
Hydrogen Bond Donor Count 2
Exact Mass 156.03573406 g/mol
Monoisotopic Mass 156.03573406 g/mol
Heavy Atom Count 10
Dates
Last modified: 08-10-2024
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